molecular formula C18H16N4OS B11234000 2-(4-Methoxyphenethyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(4-Methoxyphenethyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11234000
M. Wt: 336.4 g/mol
InChI Key: MTGUWJAKGIHBFO-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenethyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with additional substituents including a methoxyphenethyl group and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenethyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxyphenethylamine with 2-thiophenecarboxylic acid to form an intermediate, which is then subjected to cyclization with a triazole derivative under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenethyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methoxyphenethyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenethyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenethyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H16N4OS

Molecular Weight

336.4 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)ethyl]-7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H16N4OS/c1-23-14-7-4-13(5-8-14)6-9-17-20-18-19-11-10-15(22(18)21-17)16-3-2-12-24-16/h2-5,7-8,10-12H,6,9H2,1H3

InChI Key

MTGUWJAKGIHBFO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC=CS4

Origin of Product

United States

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